Cas no 160056-49-5 (Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)

Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- structure
160056-49-5 structure
Product Name:Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
Numero CAS:160056-49-5
MF:C22H40N6O4Si2
MW:508.761806488037
CID:173835
PubChem ID:390181
Update Time:2025-04-19

Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
    • 9-[9-amino-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-amine
    • 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylamine
    • NSC-687330
    • 9-[9-Amino-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-6-amine
    • NCI60_031454
    • 160056-49-5
    • NSC687330
    • DTXSID40936213
    • SMR001565933
    • 9-(9-Amino-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-amine
    • 9-(9-amino-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)purin-6-amine
    • 9H-Purin-6-amine,5- O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- .beta.-D-ribofuranosyl]-
    • CHEMBL1709501
    • MLS002702371
    • Adenosine,5'- O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
    • NSC 687330
    • 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo(3,2-f)(1,3,5,2,4)trioxadisilocin-9-ylamine
    • PD011280
    • Inchi: 1S/C22H40N6O4Si2/c1-12(2)33(13(3)4)29-9-16-19(31-34(32-33,14(5)6)15(7)8)17(23)22(30-16)28-11-27-18-20(24)25-10-26-21(18)28/h10-17,19,22H,9,23H2,1-8H3,(H2,24,25,26)
    • Chiave InChI: DSZXWOYSCQODMD-UHFFFAOYSA-N
    • Sorrisi: [Si]1(C(C)C)(C(C)C)O[Si](C(C)C)(C(C)C)OCC2C(C(C(N3C=NC4C(N)=NC=NC3=4)O2)N)O1

Proprietà calcolate

  • Massa esatta: 508.2652
  • Massa monoisotopica: 508.26495685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 5
  • Complessità: 701
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 133Ų

Proprietà sperimentali

  • PSA: 132.56

Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- Letteratura correlata

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd